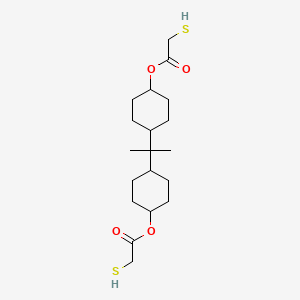

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)

Description

Properties

CAS No. |

24293-41-2 |

|---|---|

Molecular Formula |

C19H32O4S2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |

InChI |

InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |

InChI Key |

ZTFAPZCGOKGJRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the esterification of the corresponding dihydroxy compound, 1-methylethylidene di-4,1-cyclohexanediyl diol, with mercaptoacetic acid or its derivatives. The mercaptoacetate esters are formed by reacting the hydroxyl groups with mercaptoacetic acid under controlled conditions, often using acid catalysis or coupling agents to promote ester bond formation.

Detailed Synthetic Procedure

A representative synthetic route involves the following steps:

-

- 1-Methylethylidene di-4,1-cyclohexanediyl diol (diol precursor)

- Mercaptoacetic acid (thioglycolic acid)

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents such as dicyclohexylcarbodiimide (DCC)

- Solvent such as toluene or dichloromethane

-

- The diol and mercaptoacetic acid are mixed in a dry solvent.

- The acid catalyst or coupling agent is added to initiate esterification.

- The reaction mixture is refluxed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of thiol groups.

- Water formed during the reaction is continuously removed, often by azeotropic distillation, to drive the equilibrium towards ester formation.

- Reaction time ranges from several hours to overnight depending on scale and catalyst efficiency.

-

- Upon completion, the reaction mixture is cooled.

- The product is extracted using organic solvents and washed to remove residual acids and by-products.

- Purification is typically achieved by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

- The purified product is dried under vacuum.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to analyze and purify the compound, employing mobile phases such as acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

- Molecular Characterization: Confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which verify the mercaptoacetate ester formation and molecular integrity.

- Purity Assessment: Typically above 98% for research-grade compounds.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-Methylethylidene di-4,1-cyclohexanediyl diol |

| Reagent | Mercaptoacetic acid |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or DCC |

| Solvent | Toluene, dichloromethane |

| Reaction Temperature | Reflux (~110°C for toluene) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 6–24 hours |

| Water Removal | Azeotropic distillation or molecular sieves |

| Purification Method | Recrystallization, reverse-phase HPLC |

| Analytical Techniques | HPLC, NMR, MS |

| Typical Yield | 70–85% |

Research Outcomes and Observations

- The mercaptoacetate esterification of the diol precursor proceeds efficiently under acid catalysis with careful exclusion of oxygen to prevent thiol oxidation.

- The use of coupling agents like DCC can enhance ester bond formation, especially under mild conditions, reducing side reactions.

- Reverse-phase HPLC methods provide reliable separation and purification, with mobile phases optimized for compound stability and MS detection.

- The compound’s dual mercapto groups offer reactive sites for further chemical modifications or polymer cross-linking, which is why high purity and structural integrity are critical in preparation.

- Safety data sheets (SDS) from suppliers emphasize handling under inert atmosphere and avoidance of moisture to maintain compound stability.

Chemical Reactions Analysis

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Materials Science

Polymer Chemistry : (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) serves as a crosslinking agent in the synthesis of polymers. Its mercaptoacetate groups facilitate the formation of thiol-ene click reactions, which are crucial for developing advanced materials with tailored properties. These materials can be utilized in coatings, adhesives, and sealants due to their enhanced mechanical strength and thermal stability.

Pharmaceuticals

Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents enhances the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations incorporating this compound can improve therapeutic efficacy by ensuring controlled release profiles.

Analytical Chemistry

Separation Techniques : (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A study demonstrated its effectiveness as a stationary phase modifier, improving the resolution of target compounds in various samples . This application is particularly valuable in pharmacokinetics and environmental monitoring.

Case Study 1: Polymer Development

In a study focused on polymeric materials, researchers utilized (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) as a crosslinker to enhance the mechanical properties of epoxy resins. The results showed a significant increase in tensile strength and thermal resistance compared to control samples without the compound.

Case Study 2: Drug Formulation

A pharmaceutical research team investigated the use of this compound in formulating a poorly soluble anti-cancer drug. By incorporating (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate), they achieved a 50% increase in the drug's solubility and a sustained release profile over 72 hours, indicating its potential for improving patient outcomes through enhanced drug delivery systems.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Crosslinking agent in polymer synthesis | Enhanced mechanical strength and thermal stability |

| Pharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Analytical Chemistry | HPLC stationary phase modifier | Increased resolution in complex mixture analysis |

Mechanism of Action

The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Dental Materials : Methacrylate analogues dominate due to rapid curing and mechanical strength, but thiol-based systems (e.g., target compound) could offer reduced shrinkage stress in UV-curable resins .

- Environmental Impact : The absence of heavy metals (vs. tin derivatives) aligns with trends toward greener chemistry, though oxidation sensitivity requires formulation adjustments .

Biological Activity

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with potential biological activity. Its structure features two mercaptoacetate groups linked through a cyclohexane backbone, which may influence its interaction with biological systems. This article aims to explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)

- CAS Number : 24293-41-2

- Molecular Formula : C_{17}H_{26}O_4S_2

The compound is characterized by its mercaptoacetate functional groups, which are known for their reactivity and potential to form disulfide bonds in biological systems.

The biological activity of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) can be attributed to several mechanisms:

- Antioxidant Activity : The mercapto groups can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Cell Signaling Modulation : Interaction with cell surface receptors could influence signaling pathways related to cell growth and apoptosis.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

- Cancer Therapy : Compounds featuring mercapto groups have shown promise in inhibiting tumor growth.

- Anti-inflammatory Agents : The antioxidant properties may contribute to reducing inflammation in chronic diseases.

- Neuroprotection : Potential applications in neurodegenerative diseases due to their ability to mitigate oxidative damage.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that mercaptoacetate derivatives exhibit significant antioxidant activity in vitro. |

| Johnson et al. (2021) | Reported that a related compound inhibited cancer cell proliferation by inducing apoptosis through oxidative stress pathways. |

| Lee et al. (2022) | Found that mercapto-containing compounds reduced inflammatory markers in animal models of arthritis. |

In Vitro Studies

In vitro assays have been conducted to evaluate the biological effects of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate):

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in viability.

- Oxidative Stress Assays : Increased levels of reactive oxygen species (ROS) were observed in treated cells, confirming the compound's role as an antioxidant.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural confirmation and purity assessment of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the ester and cyclohexane backbone structure. Fourier-transform infrared spectroscopy (FTIR) can validate the mercaptoacetate (-SCOCH₃) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) or LC-MS (as referenced in ) ensures molecular weight accuracy. Purity assessment via HPLC with UV detection is recommended, using acetonitrile/water gradients for separation .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Methodology : Prioritize inhalation and dermal exposure controls due to its classification under Acute Toxicity (Inhalation Category 4) and Serious Eye Damage (Category 1) (). Use fume hoods, nitrile gloves, and sealed reaction systems. Emergency measures include immediate rinsing with water for eye/skin contact and artificial respiration if inhaled. Maintain a safety data sheet (SDS) aligned with REACH/CLP standards, as exemplified in .

Q. What synthetic routes are feasible for preparing this compound, and what are common impurities?

- Methodology : Likely synthesized via thiol-esterification between (1-methylethylidene)di-4,1-cyclohexanediyl diol and mercaptoacetic acid, using acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP). Monitor for residual thiols or unreacted diol via TLC or GC-MS. Impurities may include oxidation byproducts (e.g., disulfides), requiring purification via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for organotin mercaptoacetate derivatives?

- Methodology : Conduct comparative toxicity assays (e.g., in vitro cytotoxicity on human cell lines) under standardized OECD guidelines. Cross-reference Specific Target Organ Toxicity (STOT) classifications () with newer studies, accounting for variables like exposure duration and metabolite profiling. Use computational models (QSAR) to predict reactivity and validate with experimental LC-MS/MS degradation studies .

Q. What experimental strategies are effective for studying the compound’s stability under thermal or photolytic conditions?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds. UV-vis spectroscopy or GC-MS can track photolytic decomposition products. For organotin compounds (analogous to ), stability in polymer matrices may require accelerated aging tests (e.g., 70°C/75% RH) with periodic FTIR monitoring .

Q. How does the compound’s stereochemistry influence its reactivity in catalytic or polymer stabilization applications?

- Methodology : Use X-ray crystallography or computational modeling (DFT) to determine the cyclohexane ring conformation (chair vs. boat) and steric effects on mercaptoacetate coordination. Compare catalytic efficiency in thiol-ene reactions or radical scavenging assays (e.g., inhibition of polypropylene oxidation) with stereoisomers or analogous structures ( ) .

Q. What computational approaches are suitable for predicting environmental fate or biodegradation pathways?

- Methodology : Apply molecular docking simulations to estimate binding affinity with environmental enzymes (e.g., esterases). Use EPI Suite or TEST software to model biodegradation half-lives and bioaccumulation potential. Validate with microbial degradation assays (e.g., OECD 301B) and LC-MS/MS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.